molecular formula C11H17F2NO4 B2380794 (3S,4S)-4-(Difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid CAS No. 1993278-98-0

(3S,4S)-4-(Difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

Cat. No. B2380794
CAS RN: 1993278-98-0
M. Wt: 265.257
InChI Key: CXLBNZMVYLXSHY-RNFRBKRXSA-N
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Description

The compound you’re asking about contains a difluoromethyl group. The selective introduction of fluorine atoms and fluorinated moieties into organic molecules has become an important and fast-growing research field, since fluorine atoms play crucial roles in life science and materials science-related applications .


Synthesis Analysis

Among the synthetic methods for CF2H- and CH2F-containing compounds, selective di- and monofluoromethylation (i.e., introduction of CF2H and CH2F groups into organic molecules) represent one of the most straightforward synthetic methods and thus can be conveniently used in the synthetic design .


Chemical Reactions Analysis

The reaction converts diaryl- and dialkyl-disulfides into the corresponding aryl/alkyl–SCF2H through the nucleophilic transfer of a difluoromethyl group with good functional group tolerance .

Scientific Research Applications

Difluoromethylation of Heterocycles

The compound contains a difluoromethyl group, which is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . These heterocycles are the core moieties of various biologically and pharmacologically active ingredients .

Use in Chemical Transformations

The tert-butyl group in the compound can elicit a unique reactivity pattern, which is highlighted by summarising characteristic applications . This simple hydrocarbon moiety can be used in various chemical transformations .

Relevance in Nature

The tert-butyl group in the compound has relevance in nature and its implication in biosynthetic and biodegradation pathways . This could potentially be used in the study of natural processes and the development of bioengineering applications .

Use as a Protecting Group

The tert-butoxycarbonyl group in the compound can be used as a protecting group . A protecting group is introduced into a molecule by chemical modification of a functional group in order to obtain chemoselectivity in a subsequent chemical reaction .

Potential Application in Biocatalytic Processes

The tert-butyl group in the compound could potentially be used in biocatalytic processes . This could be useful in the development of new methods for the production of pharmaceuticals and other valuable chemicals .

6. Use in the Synthesis of Biologically Active Ingredients The compound could potentially be used in the synthesis of biologically active ingredients . The difluoromethyl group in the compound can be used to functionalize diverse fluorine-containing heterocycles, which are the core moieties of various biologically and pharmacologically active ingredients .

Future Directions

The selective introduction of fluorine atoms and fluorinated moieties into organic molecules is a fast-growing research field, indicating that there could be future advancements in the synthesis and application of such compounds .

properties

IUPAC Name

(3S,4S)-4-(difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-11(2,3)18-10(17)14-4-6(8(12)13)7(5-14)9(15)16/h6-8H,4-5H2,1-3H3,(H,15,16)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLBNZMVYLXSHY-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-4-(Difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid

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